molecular formula C21H21N3O4S B11035165 Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11035165
M. Wt: 411.5 g/mol
InChI Key: RMXRUZNAYDWRJR-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an isoquinoline derivative, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of the cyclopropyl group and the thiazole ring. Key steps include:

    Formation of the Isoquinoline Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.

    Formation of the Thiazole Ring: This step involves the condensation of appropriate thioamide and α-haloketone precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the isoquinoline moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate stands out due to its combination of a thiazole ring, an isoquinoline derivative, and a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. Specifically, the synthesis of the isoquinoline derivative involves reacting cyclopropylamine derivatives with isoquinoline-4-carboxylic acid derivatives under controlled conditions. The final product incorporates a thiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes. The following sections detail specific biological activities and mechanisms.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains in vitro. For instance, studies have reported minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity comparable to established antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific enzymes or receptors that modulate key signaling pathways involved in inflammation and cancer progression. For instance, it may inhibit certain kinases or transcription factors that are crucial for tumor growth and survival .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound could serve as a promising candidate for further development in cancer therapy .
  • Case Study 2 : In another study focusing on antimicrobial activity, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a substantial reduction in bacterial load, suggesting its potential as an alternative treatment option for resistant infections .

Data Tables

Activity Type Tested Strains/Cells Effect Observed Reference
AntimicrobialE. coli, S. aureusMIC values < 10 µg/mL
AnticancerBreast cancer cellsApoptosis induction
AnticancerProstate cancer cellsCell cycle arrest

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 2-[(2-cyclopropyl-1-oxoisoquinoline-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H21N3O4S/c1-11(2)17-16(20(27)28-3)22-21(29-17)23-18(25)15-10-24(12-8-9-12)19(26)14-7-5-4-6-13(14)15/h4-7,10-12H,8-9H2,1-3H3,(H,22,23,25)

InChI Key

RMXRUZNAYDWRJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4)C(=O)OC

Origin of Product

United States

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